molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0

PHA-690509

Cat. No.: B610078
CAS No.: 492445-28-0
M. Wt: 331.4 g/mol
InChI Key: NFSKEXQRNDSSAN-NSHDSACASA-N
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Description

PHA690509 is a small molecule compound known for its inhibitory effects on cyclin-dependent kinase 2 (CDK2). The compound has a molecular formula of C17H21N3O2S and a molecular weight of 331.43 g/mol .

Preparation Methods

The synthesis of PHA690509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PHA690509 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

PHA690509 is unique in its dual role as a cyclin-dependent kinase 2 inhibitor and an antiviral agent. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and range of targets, making PHA690509 a unique and valuable tool in scientific research.

Properties

CAS No.

492445-28-0

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1

InChI Key

NFSKEXQRNDSSAN-NSHDSACASA-N

SMILES

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C

Canonical SMILES

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PHA-690509;  PHA 690509;  PHA690509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of PHA-690509?

A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of this compound using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

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